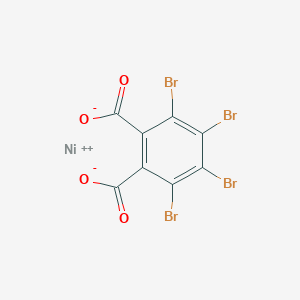

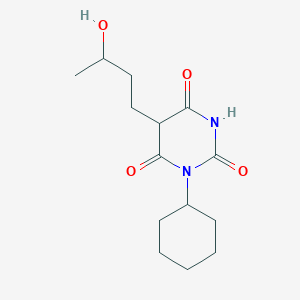

Nickel(II) tetrabromophthalate (1:1)

Vue d'ensemble

Description

Nickel(II) tetrabromophthalate (1:1) is a compound involving Nickel (Ni), a silver-white transition metal that occurs as cubic crystals . It’s hard, malleable, ductile, and has superior strength and corrosion resistance . The Nickel (II) ion forms many stable complexes as predicted by the Irving Williams series .

Synthesis Analysis

The synthesis of Nickel(II) complexes involves reactions with corresponding ligands . For instance, the octahedral nickel(II) complexes, [Ni(L)(tp)]·2H2O and [Ni(L)(isoph)2]·2H2O (L = 1,3,10,12,16,19-hexaazatetracyclo[17,3,1,112.16,04.9]tetracosane, tp2− = terephthalate, isoph2− = isophthalate) were obtained by the reaction of Ni(L)2·2H2O with corresponding ligands .Molecular Structure Analysis

The molecular structure of Nickel(II) complexes shows a distorted octahedral coordination geometry with two secondary and two tertiary amines of the macrocycle and two oxygen atoms of the tp2− ligand . This reveals a 1D coordination polymer .Chemical Reactions Analysis

Nickel reacts slowly with halogens, forming the corresponding dihalides . Nickel(II) can be oxidized to nickel(III) using Br2 under alkaline conditions .Physical And Chemical Properties Analysis

Nickel is a hard silver-white metal, which occurs as cubic crystals . It is malleable, ductile, and has superior strength and corrosion resistance . The metal is a fair conductor of heat and electricity and exhibits magnetic properties below 345°C . Five isotopes of nickel are known .Mécanisme D'action

Nickel is a major carcinogen that is implicated in tumor development through occupational and environmental exposure . Although the exact molecular mechanisms of carcinogenesis by low-level nickel remain unclear, inhibition of DNA repair is frequently considered to be a critical mechanism of carcinogenesis .

Safety and Hazards

Nickel is classified as a Group I carcinogen by the International Agency for Research on Cancer (IARC) and therefore poses immense environmental concerns due to its substantial commercial usage . Nickel and some of its compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Orientations Futures

Nickel(II) complexes have shown promising anticancer properties in diverse cancer cell lines . Also, electrochemical oxidation of 5-hydroxymethylfurfural (HMF) is a promising synthetic route for 2,5-furandicarboxylic acid (FDCA) production . This underlines the great potential of Nickel(II) complexes in electrocatalysis .

Propriétés

IUPAC Name |

nickel(2+);3,4,5,6-tetrabromophthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4O4.Ni/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h(H,13,14)(H,15,16);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBCXSRMMRVGLI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

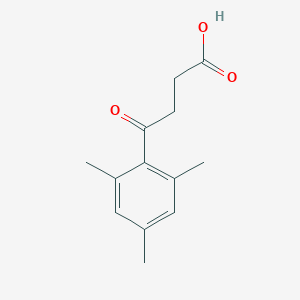

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Br4NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13810-83-8 (Parent) | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60885072 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel(II) tetrabromophthalate (1:1) | |

CAS RN |

18824-79-8 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)